molecular formula C13H17FN2O2 B13424448 Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- CAS No. 40890-94-6

Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl-

Cat. No.: B13424448
CAS No.: 40890-94-6
M. Wt: 252.28 g/mol
InChI Key: VEDBRFQGVWSKBO-UHFFFAOYSA-N
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Description

Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- is a fluorinated derivative of benzohydroxamic acid (BHA), a hydroxamic acid-based compound widely studied for its zinc-chelating properties and applications in medicinal chemistry, mineral flotation, and metal coordination. This article compares its hypothetical properties and activities with similar compounds, drawing on data from enzymatic inhibition, flotation efficiency, anticancer activity, and structural conformation studies.

Properties

CAS No.

40890-94-6

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

4-fluoro-N-hydroxy-N-(piperidin-1-ylmethyl)benzamide

InChI

InChI=1S/C13H17FN2O2/c14-12-6-4-11(5-7-12)13(17)16(18)10-15-8-2-1-3-9-15/h4-7,18H,1-3,8-10H2

InChI Key

VEDBRFQGVWSKBO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN(C(=O)C2=CC=C(C=C2)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- typically involves the reaction of 4-fluorobenzoic acid with hydroxylamine to form 4-fluorobenzohydroxamic acid. This intermediate is then reacted with piperidinomethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- involves its ability to chelate metal ions and inhibit enzymes. The hydroxamic acid group binds to metal ions, forming stable complexes. This chelation disrupts the normal function of metalloproteinases and other metal-dependent enzymes, leading to their inhibition .

Comparison with Similar Compounds

Key Findings :

  • Replacement of the hydroxamic acid group with TFMK abolishes HDAC6 inhibition, despite similar molecular docking poses .
  • BHA derivatives like Tubastatin A and Nexturastat A retain potency due to optimal zinc coordination via the hydroxamate group .

Comparison in Mineral Flotation Efficiency

BHA and its derivatives are effective collectors for metal oxides. Comparisons with sodium oleate (a fatty acid collector) reveal distinct mechanisms:

Collector Recovery (%) (Cassiterite, 3 min) Adsorption Mechanism Selectivity Reference
Benzohydroxamic acid 60.37% Chemisorption via Pb²⁺ activation High
Sodium Oleate ~30–40% Physisorption Moderate

Key Findings :

  • BHA forms stable Pb²⁺-BHA complexes, enhancing cassiterite recovery through chemisorption .
  • Sodium oleate relies on hydrophobic interactions, showing lower efficiency in fine-particle flotation .

Key Findings :

  • Hydroxyl groups on the benzene ring significantly enhance RNR inhibition, improving therapeutic efficacy .
  • Fluorination may optimize pharmacokinetics but requires further study for HDAC selectivity.

Conformational and Coordination Properties

BHA’s bioactivity depends on its conformational flexibility and metal-chelation capacity:

Property BHA (Z-cis conformation) TFMK Derivatives Reference
Zinc-binding affinity High (ΔG = −8.5 kcal/mol) Low (No chelation)
Aqueous stability pH-dependent (optimal pH 4.43) Unstable in acidic conditions
Lead(II) coordination Forms Pb(BHA)⁺ complexes No coordination observed

Key Findings :

  • BHA adopts a Z-cis conformation in aqueous solutions, favoring metal coordination .
  • Lead(II)-BHA complexes enhance adsorption on mineral surfaces, critical for flotation .

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